molecular formula C20H23NO8 B5221410 (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate

(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate

Cat. No. B5221410
M. Wt: 405.4 g/mol
InChI Key: JIONILIUYJVMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate, also known as MDMA or ecstasy, is a synthetic drug that has been widely used for recreational purposes. However, it has also been studied for its potential therapeutic effects in the treatment of various mental health disorders.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also activates the release of oxytocin, a hormone that is involved in social bonding and trust. These effects contribute to the feelings of euphoria, empathy, and increased sociability that are commonly associated with (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate use.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate use can lead to a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, electrolyte imbalances, and liver and kidney damage. In addition, chronic use of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate has been associated with cognitive deficits and mood disorders.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate has been used in preclinical studies to investigate its potential therapeutic effects. However, there are several limitations to using (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate in lab experiments, including the difficulty of controlling the dose and purity of the drug, as well as the ethical concerns surrounding its use in animal studies.

Future Directions

There are several directions for future research on (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate, including investigating its potential therapeutic effects in other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate use, as well as the development of safer and more effective (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate analogs.
In conclusion, (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate is a synthetic drug that has been widely used for recreational purposes but has also been studied for its potential therapeutic effects. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. While there are limitations to using (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate in lab experiments, there are several directions for future research that may lead to the development of safer and more effective treatments for mental health disorders.

Synthesis Methods

(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate is synthesized from safrole, a natural product found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination, which results in the formation of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate. The purity and yield of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate can be improved by using different solvents and reagents.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. It has been shown to increase empathy and reduce fear, which may help patients with PTSD to process traumatic memories. (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate-assisted psychotherapy has been granted breakthrough therapy designation by the US Food and Drug Administration (FDA) for the treatment of PTSD.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.C2H2O4/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16;3-1(4)2(5)6/h4-9,19H,3,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIONILIUYJVMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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